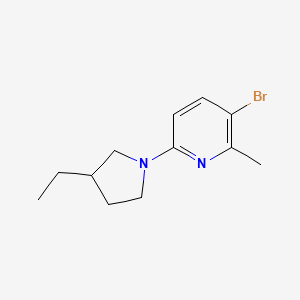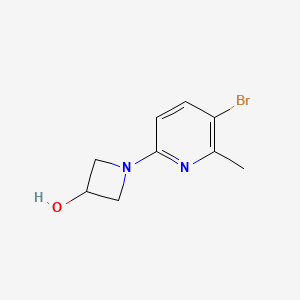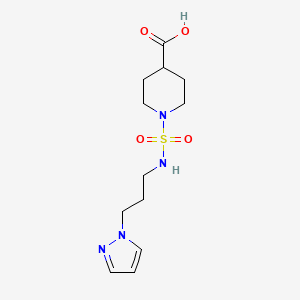![molecular formula C15H23NO3S B6631467 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine is a chemical compound that belongs to the class of psychoactive substances known as empathogens. It is also commonly referred to as 4-Methylmethcathinone (4-MMC) or Mephedrone. This compound has been the subject of extensive scientific research due to its ability to produce euphoria, stimulation, and empathogenic effects, similar to those of other stimulants such as amphetamines and cocaine.
Mechanism of Action
The exact mechanism of action of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine is not fully understood. However, it is believed to exert its effects by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. This leads to increased feelings of euphoria, stimulation, and empathy. Additionally, 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been shown to inhibit the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine are similar to those of other stimulants such as amphetamines and cocaine. This compound produces feelings of euphoria, stimulation, and empathy, as well as increased heart rate, blood pressure, and body temperature. Additionally, 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been shown to produce mild to moderate levels of dependence and withdrawal symptoms in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine in laboratory experiments is its relatively simple synthesis method. This makes it easy to produce and study in a laboratory setting. Additionally, the effects of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine are similar to those of other stimulants, making it a useful compound for studying the mechanisms of action of these types of drugs. However, one limitation of using 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine in laboratory experiments is its potential for dependence and withdrawal symptoms, which could complicate long-term studies.
Future Directions
There are several future directions for research on 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine. One potential area of research is its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Finally, more research is needed to determine the long-term effects of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine use and its potential for dependence and addiction.
Synthesis Methods
The synthesis of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine involves the reaction of 4-methylpropiophenone with methcathinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
Scientific Research Applications
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to produce antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of mood disorders such as depression and anxiety. Additionally, 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-19-14-7-5-13(6-8-14)16-11-12-3-9-15(10-4-12)20(2,17)18/h3-4,9-10,13-14,16H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFJBVCLKXXERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)





![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)